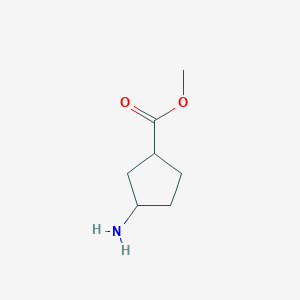

Methyl 3-aminocyclopentane-1-carboxylate

Vue d'ensemble

Description

Methyl 3-aminocyclopentane-1-carboxylate is an organic compound with the molecular formula C7H13NO2. It is a derivative of cyclopentane, featuring an amino group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-aminocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylamine, followed by esterification with methanol. The reaction typically requires an acid catalyst such as hydrochloric acid to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as the purification of intermediates and the use of advanced catalytic systems to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-aminocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated compounds.

Applications De Recherche Scientifique

Pharmaceutical Development

Building Block for Drug Synthesis:

MAC is utilized as a precursor in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. For instance, derivatives of MAC have been investigated for their potential as NR2B receptor antagonists, which are relevant in treating conditions such as neuropathic pain and Parkinson's disease .

Neuroprotective Effects:

Research indicates that MAC may exhibit neuroprotective properties, making it a candidate for developing therapies aimed at neurodegenerative diseases like Alzheimer's . The compound's ability to interact with neurotransmitter systems suggests that it could play a role in modulating synaptic transmission.

Biochemical Research

Amino Acid Metabolism Studies:

MAC is employed in studies focusing on amino acid metabolism and protein synthesis. It aids researchers in understanding cellular functions and enzyme activities, which are crucial for elucidating metabolic pathways .

Enzyme Inhibition:

The compound has been shown to inhibit specific enzymes, impacting various metabolic pathways. This property is particularly valuable in drug discovery, where enzyme inhibitors are sought for therapeutic interventions.

Material Science

Polymer Formulations:

In material science, MAC can be incorporated into polymer formulations to enhance properties such as flexibility and strength. This application is beneficial for creating advanced materials with tailored characteristics for specific industrial uses .

Food Industry

Flavor Enhancer and Preservative:

MAC has potential applications in the food industry as a flavor enhancer or preservative. Its structural properties may contribute to improving food safety and quality, although this area requires further exploration .

Data Summary Table

Case Study 1: Neuroprotective Properties

A study published in PMC explored the neuroprotective effects of MAC derivatives on neuronal cells exposed to oxidative stress. The results indicated that certain derivatives significantly reduced cell death, suggesting their potential use in neuroprotective therapies .

Case Study 2: Enzyme Inhibition

Research highlighted the enzyme inhibition capabilities of MAC-related compounds, demonstrating their effectiveness against specific metabolic enzymes involved in disease pathways. This study underscores the importance of MAC in developing targeted therapies for metabolic disorders.

Mécanisme D'action

The mechanism by which methyl 3-aminocyclopentane-1-carboxylate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can influence biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-aminocyclopentanecarboxylate hydrochloride

- Methyl 1-aminocyclopropanecarboxylate

- 1-Aminocyclopropane-1-carboxylic acid

Uniqueness

Methyl 3-aminocyclopentane-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct reactivity and biological activity compared to similar compounds

Activité Biologique

Methyl 3-aminocyclopentane-1-carboxylate (MAC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of MAC, detailing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopentane structure with an amino group and a carboxylate ester. This unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Mechanisms of Biological Activity

The biological activity of MAC can be attributed to several mechanisms:

- Enzyme Interaction : MAC has been studied for its interactions with various enzymes, including proteases involved in viral replication. For example, it has been incorporated into peptide libraries aimed at inhibiting the SARS-CoV-2 main protease (Mpro), demonstrating significant inhibitory effects with half-maximal inhibitory concentration (IC50) values as low as 50 nM .

- Neuroprotective Effects : Research indicates that compounds similar to MAC can modulate metabotropic glutamate receptors (mGluRs), which are critical in neuroprotection and synaptic plasticity. Activation of these receptors can promote survival pathways in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

- Chemical Reactivity : The amino group of MAC can engage in hydrogen bonding with biological molecules, influencing biochemical pathways and cellular processes. Its ester moiety can undergo hydrolysis, releasing active metabolites that may exert biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of MAC and related compounds:

Data Tables

The following table summarizes key research findings related to the biological activity of this compound and its derivatives:

Propriétés

IUPAC Name |

methyl 3-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVGJFMHFIQWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621664 | |

| Record name | Methyl 3-aminocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314922-38-7 | |

| Record name | Methyl 3-aminocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.